N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine
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Overview
Description
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is an organic compound that features a benzyl group substituted with ethoxy and methoxy groups, and a tetrazole ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzaldehyde, undergoes a reductive amination reaction with propylamine to form the corresponding benzylamine.
Tetrazole Formation: The benzylamine intermediate is then reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
Final Coupling: The tetrazole-containing intermediate is coupled with the benzyl group under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the benzyl group.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-3-ethoxy-benzyl)-(1-propyl-1H-tetrazol-5-yl)-amine: Similar structure with reversed positions of the ethoxy and methoxy groups.
(2-Ethoxy-3-methoxy-benzyl)-(1-methyl-1H-tetrazol-5-yl)-amine: Similar structure with a methyl group instead of a propyl group on the tetrazole ring.
Uniqueness
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups on the benzyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
876897-49-3 |
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Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35g/mol |
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O2/c1-4-9-19-14(16-17-18-19)15-10-11-7-6-8-12(20-3)13(11)21-5-2/h6-8H,4-5,9-10H2,1-3H3,(H,15,16,18) |
InChI Key |
IEVYBJISZVKTOQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC |
solubility |
33.9 [ug/mL] |
Origin of Product |
United States |
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